Iodoacetamide-PEG5-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodoacetamide-PEG5-azide is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC linkers. It is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This compound is valuable in the synthesis of PROTACs (proteolysis-targeting chimeras), which are molecules designed to degrade specific proteins within cells .
Preparation Methods
Iodoacetamide-PEG5-azide is synthesized through a series of chemical reactions involving the introduction of an azide group and an iodoacetamide group onto a PEG backbone. The synthetic route typically involves the following steps:
PEG Functionalization: The PEG chain is functionalized with azide groups.
Iodoacetamide Introduction: The azide-functionalized PEG is then reacted with iodoacetamide under controlled conditions to form this compound.
Industrial production methods for this compound involve similar synthetic routes but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Iodoacetamide-PEG5-azide undergoes several types of chemical reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of this compound reacting with an alkyne group in the presence of a copper catalyst to form a triazole ring
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): In this reaction, the azide group reacts with a strained alkyne (such as DBCO or BCN) without the need for a catalyst
Common reagents used in these reactions include copper sulfate, sodium ascorbate, and various alkynes. The major products formed from these reactions are triazole-containing compounds, which are valuable in various applications .
Scientific Research Applications
Iodoacetamide-PEG5-azide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Iodoacetamide-PEG5-azide involves its role as a click chemistry reagent. The azide group in the compound reacts with alkyne groups to form stable triazole rings through CuAAc or SPAAC reactions . This allows for the efficient and specific conjugation of biomolecules, facilitating various applications in research and industry .
Comparison with Similar Compounds
Iodoacetamide-PEG5-azide is unique due to its dual functionality, containing both an azide group and an iodoacetamide group. This allows it to participate in a wide range of click chemistry reactions. Similar compounds include:
Azido-PEG5-succinimidyl carbonate: Another PEG-based compound used in bioconjugation.
Azido-PEG8-THP: A PEG-based compound with an azide group used in click chemistry.
DBCO-PEG4-DBCO: A compound used in strain-promoted alkyne-azide cycloaddition reactions.
These compounds share similar applications but differ in their specific functional groups and reaction conditions.
Properties
Molecular Formula |
C14H27IN4O6 |
---|---|
Molecular Weight |
474.29 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-iodoacetamide |
InChI |
InChI=1S/C14H27IN4O6/c15-13-14(20)17-1-3-21-5-7-23-9-11-25-12-10-24-8-6-22-4-2-18-19-16/h1-13H2,(H,17,20) |
InChI Key |
RVCJJFODINCSQX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.